molecular formula C16H16ClN3O3S B2602280 2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 587851-04-5

2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2602280
CAS No.: 587851-04-5
M. Wt: 365.83
InChI Key: PDGCBNIQKRCINQ-UHFFFAOYSA-N
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Description

2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with amino, chloro, nitro, and carboxamide groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of Substituents: The amino, chloro, and nitro groups are introduced through various substitution reactions. For example, nitration can be achieved using nitric acid, while chlorination can be done using thionyl chloride.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-chloro-5-nitrophenol
  • 2-amino-4,6-dinitrophenol
  • 2-amino-N-ethyl-5-nitrobenzenesulfonanilide

Uniqueness

2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and the presence of the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 587851-04-5) is a complex organic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound based on available literature and research findings.

The molecular formula of the compound is C16H16ClN3O3S, with a molecular weight of approximately 365.83 g/mol. Its structure features a benzothiophene core with various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could bind to receptors and modulate their activity, influencing cellular signaling pathways.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiophene derivatives. For instance, compounds similar to 2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)10.5
Compound BHCC827 (Lung)8.3
Compound CNCI-H358 (Lung)12.0

These findings suggest that modifications in the structure can lead to enhanced cytotoxicity against cancer cells .

Antimicrobial Activity

Benzothiophene derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL

These results support the potential use of such compounds in developing new antimicrobial agents .

Case Studies

  • Case Study on Antitumor Activity : A study investigated the effects of various benzothiophene derivatives on lung cancer cell lines using both 2D and 3D culture systems. The results indicated that certain compounds induced significant apoptosis in A549 cells with IC50 values ranging from 8 to 12 µM, showcasing their potential as therapeutic agents against lung cancer .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of several benzothiophene derivatives against E. coli and S. aureus. The compounds exhibited varying degrees of antibacterial activity, with some showing MIC values as low as 16 µg/mL, indicating their potential as novel antibacterial agents .

Properties

IUPAC Name

2-amino-N-(2-chloro-5-nitrophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-8-2-4-10-13(6-8)24-15(18)14(10)16(21)19-12-7-9(20(22)23)3-5-11(12)17/h3,5,7-8H,2,4,6,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGCBNIQKRCINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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